An In-depth Technical Guide to the Synthesis and Characterization of 4-(N-Benzylaminocarbonyl)phenylboronic acid
An In-depth Technical Guide to the Synthesis and Characterization of 4-(N-Benzylaminocarbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(N-Benzylaminocarbonyl)phenylboronic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a phenylboronic acid moiety, a well-known pharmacophore that can form reversible covalent bonds with diols, a feature exploited in sensors and drug delivery systems for targeting glycoproteins and other carbohydrate-rich structures. The presence of the N-benzylaminocarbonyl group provides a handle for further chemical modification and can influence the molecule's pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the synthesis and characterization of this important compound.
Physicochemical Properties
A summary of the key physicochemical properties of 4-(N-Benzylaminocarbonyl)phenylboronic acid is presented below.
| Property | Value |
| CAS Number | 252663-47-1[1][2] |
| Molecular Formula | C₁₄H₁₄BNO₃[1][2] |
| Molecular Weight | 255.08 g/mol [1][2] |
| Melting Point | 212-218 °C[1][3][4] |
| Appearance | White to off-white solid |
| Purity | ≥98%[2] |
Synthesis of 4-(N-Benzylaminocarbonyl)phenylboronic acid
The synthesis of 4-(N-Benzylaminocarbonyl)phenylboronic acid is typically achieved through an amide coupling reaction between 4-carboxyphenylboronic acid and benzylamine. This reaction is facilitated by a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions.
Experimental Protocol: Amide Coupling using EDC/NHS
This protocol details the synthesis of 4-(N-Benzylaminocarbonyl)phenylboronic acid from 4-carboxyphenylboronic acid and benzylamine using EDC and NHS as coupling agents.
Materials:
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4-Carboxyphenylboronic acid
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Benzylamine
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
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N-Hydroxysuccinimide (NHS)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Standard glassware for extraction and filtration
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-carboxyphenylboronic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
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Activation of Carboxylic Acid: To the stirred solution, add N-hydroxysuccinimide (NHS, 1.1 eq) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq). Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid, forming an NHS ester intermediate.
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Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture. Continue stirring at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion of the reaction, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure 4-(N-Benzylaminocarbonyl)phenylboronic acid.
Characterization Data
The structure and purity of the synthesized 4-(N-Benzylaminocarbonyl)phenylboronic acid can be confirmed by various analytical techniques. The expected characterization data are summarized below.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of both the phenylboronic acid and benzyl moieties, a triplet for the NH proton, and a doublet for the benzylic CH₂ protons. |
| IR (Infrared Spectroscopy) | Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1640 cm⁻¹), B-O-H stretching (broad band around 3200-3500 cm⁻¹), and aromatic C-H and C=C stretching. |
| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (255.08). |
Applications in Research and Drug Development
4-(N-Benzylaminocarbonyl)phenylboronic acid serves as a versatile building block in the development of targeted therapies and diagnostic agents. The phenylboronic acid group can be utilized for:
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Targeting Sialic Acid-Rich Glycans: Many cancer cells overexpress sialic acids on their surface, making phenylboronic acid derivatives potential candidates for targeted drug delivery.
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Boron Neutron Capture Therapy (BNCT): As a boron-containing compound, it can be investigated for its potential as a boron delivery agent for BNCT, a targeted radiation therapy.
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Sensors: The reversible interaction with diols allows for the design of fluorescent or colorimetric sensors for saccharides.
The N-benzylaminocarbonyl portion of the molecule can be modified to attach other functionalities, such as imaging agents, cytotoxic drugs, or other targeting ligands, further expanding its utility in drug development.
Conclusion
This technical guide has outlined the synthesis and characterization of 4-(N-Benzylaminocarbonyl)phenylboronic acid. The provided experimental protocol, based on a standard amide coupling reaction, offers a reliable method for its preparation. The characterization data serve as a benchmark for confirming the identity and purity of the synthesized compound. Its unique structural features make it a valuable tool for researchers and scientists in the ongoing development of novel therapeutics and diagnostics.
